

Introduction: Defining L-Idaric Acid in Biological Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *L-idaric acid*

Cat. No.: B7769246

[Get Quote](#)

L-Idaric acid is a C6 aldaric acid, a group of sugar acids where the terminal hydroxyl and carbonyl groups of a sugar have been oxidized to form carboxylic acids.[1][2] Its chemical formula is $C_6H_{10}O_8$. [3][4] As the L-enantiomer of idaric acid, it is structurally the dicarboxylic acid derivative corresponding to the monosaccharide L-idose. [2][5] While not a widely accumulating metabolite, **L-idaric acid** and its immediate precursors are significant as intermediates in specific and highly relevant biosynthetic pathways in the plant kingdom. This guide provides a comprehensive overview of the natural occurrence of **L-idaric acid**, focusing on its metabolic origins, the organisms in which it is found, and the methodologies employed for its study.

Natural Occurrence and Biological Significance

The primary context for the natural occurrence of **L-idaric acid**'s precursors is within the metabolic network of plants, particularly as a key intermediate in the catabolism of L-ascorbic acid (Vitamin C) to L-tartaric acid.

Occurrence in the Plant Kingdom

L-idaric acid itself is not reported as a major accumulating organic acid in common fruits and vegetables. [6][7] However, its precursor, L-idonic acid, is a well-documented intermediate in the biosynthesis of L-tartaric acid, an acid that accumulates to high levels in very few plant species, most notably grapes (*Vitis vinifera*). [8][9]

- Grapes (*Vitis vinifera*): The synthesis of L-(+)-tartaric acid in grapes is a significant metabolic fate for L-ascorbic acid.[10] Radioisotope tracer studies have confirmed that this pathway proceeds via the conversion of L-ascorbic acid to 2-keto-L-idonic acid, which is then reduced to L-idonic acid.[11][12] This L-idonic acid is the direct precursor that is further metabolized. Therefore, the occurrence of L-idonic acid, and by extension the potential for **L-idaric acid** formation, is intrinsically linked to tartaric acid-accumulating species.[8][9]
- Other Plants: While grapes are the most prominent example, tartaric acid is also found in tamarinds, bananas, and avocados, suggesting the potential for this pathway, and thus the transient presence of L-idonic acid, in these species as well.[13] The Geraniaceae family also produces tartaric acid, although the metabolic pathway may differ.[8]

Occurrence in Microorganisms

Certain bacteria are known to metabolize related sugar acids. For instance, it has been noted that in *Gluconobacter suboxidans*, 5-keto-D-gluconic acid (a downstream product of L-idonic acid oxidation in plants) can be utilized by specific enzymes.[8] While direct evidence for **L-idaric acid** production in most microorganisms is limited, the enzymatic machinery for oxidizing sugars and their derivatives is widespread. Uronate dehydrogenase, an enzyme found in some bacteria, catalyzes the oxidation of hexuronic acids to their corresponding aldarcic acids, such as the conversion of D-galacturonic acid to meso-galactaric acid.[14]

Occurrence in Mammalian Systems

L-idaric acid is not classified as a common endogenous mammalian metabolite.[15] While its D-enantiomer, D-idaric acid, is known, the natural presence of **L-idaric acid** in mammals is not well-documented.[16] Some commercial suppliers describe **L-idaric acid** as a derivative of the endogenous compound D-glucuronic acid, but its role as a novel anti-inflammatory agent appears to be in a pharmacological rather than a physiological context.[3]

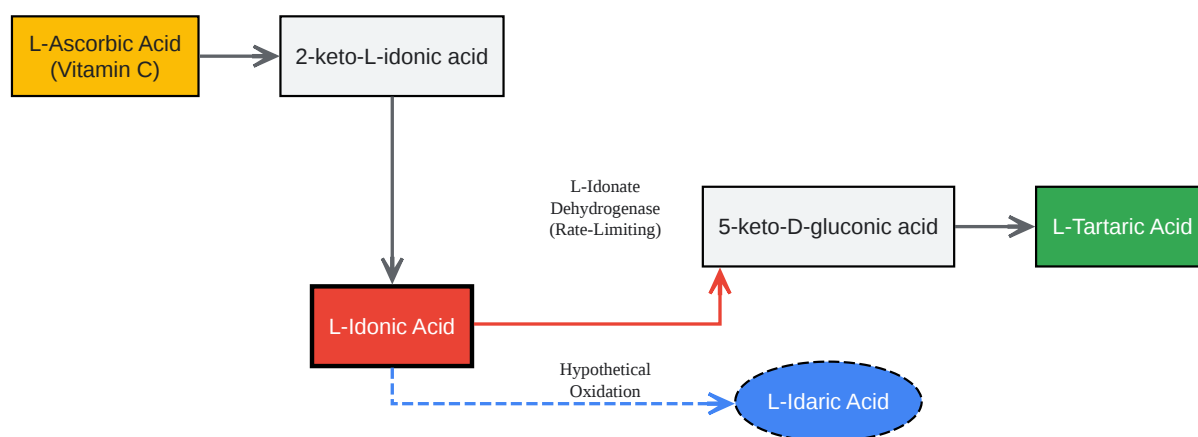
Biosynthetic Pathway: The Link to L-Ascorbic Acid Catabolism

The most well-characterized pathway involving a precursor to **L-idaric acid** is the "direct pathway" for L-tartaric acid biosynthesis from L-ascorbic acid in grapes.[8] This pathway elucidates the precise origin of L-idonic acid.

The key steps are as follows:

- L-Ascorbic Acid is converted to 2-keto-L-idonic acid.[11]
- 2-keto-L-idonic acid is subsequently reduced to L-idonic acid.[10][11]
- L-idonic acid is oxidized to 5-keto-D-gluconic acid by the enzyme L-idonate dehydrogenase (L-IdnDH). This step is considered rate-limiting in the overall pathway.[8][9][17]
- 5-keto-D-gluconic acid is cleaved to yield a four-carbon precursor, L-threo-tetruronate, which is ultimately oxidized to form L-tartaric acid.[8][12]

L-idaric acid is the fully oxidized aldaric acid of L-idose, whereas L-idonic acid is the aldonic acid. In this pathway, it is L-idonic acid that serves as the critical intermediate.



[Click to download full resolution via product page](#)

Caption: Biosynthesis of L-Tartaric Acid from L-Ascorbic Acid in *Vitis vinifera*.

Methodologies for Extraction, Isolation, and Analysis

Investigating the presence of **L-idaric acid** and related compounds in complex natural matrices requires robust and selective methodologies.

Quantitative Data Summary

The following table summarizes the key chemical properties of **L-idaric acid**.

Property	Value	Source
IUPAC Name	(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid	[2]
Molecular Formula	C ₆ H ₁₀ O ₈	[3] [4]
Molecular Weight	210.14 g/mol	[2] [3]
Synonyms	CHEBI:21333	[2] [18]
CAS Number	80876-58-0	[3] [19]

Experimental Protocol: Extraction of Organic Acids from Plant Material

This generalized protocol is based on common techniques for extracting polar metabolites like organic acids from plant tissues.[\[7\]](#)[\[20\]](#)[\[21\]](#)

Objective: To extract a crude fraction of organic acids from plant material (e.g., grape berries) for subsequent analysis.

Materials:

- Plant tissue (fresh or freeze-dried)
- Mortar and pestle, or homogenizer
- Methanol (HPLC grade)
- Chloroform
- Deionized water
- Centrifuge and tubes

- Rotary evaporator
- Solid Phase Extraction (SPE) cartridges (Anion Exchange)

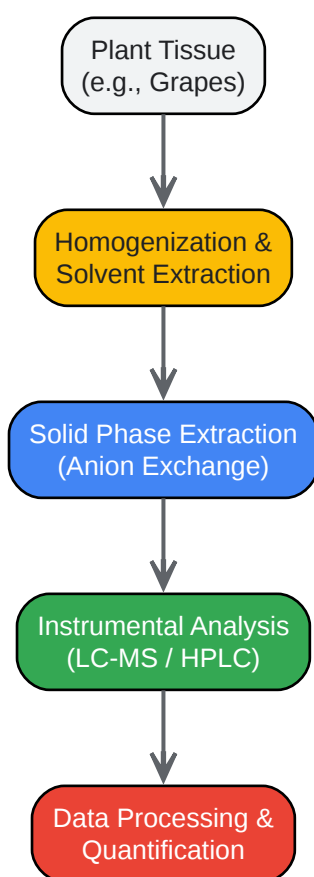
Procedure:

- Homogenization: Weigh 5-10 g of fresh plant tissue and homogenize in liquid nitrogen using a mortar and pestle to create a fine powder.
- Solvent Extraction: Transfer the powder to a flask and add 50 mL of 80% aqueous methanol. Sonicate or stir the mixture for 30 minutes at room temperature.
- Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes. Collect the supernatant. A liquid-liquid extraction with chloroform can be performed at this stage to remove nonpolar compounds like lipids, with the organic acids remaining in the aqueous-methanol phase.[\[21\]](#)
- Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator at 40°C until the methanol is removed, leaving an aqueous extract.
- Purification by SPE:
 - Condition an anion exchange SPE cartridge according to the manufacturer's instructions.
 - Load the aqueous extract onto the cartridge. Organic acids will bind to the stationary phase.
 - Wash the cartridge with deionized water to remove neutral and cationic compounds (e.g., sugars, amino acids).
 - Elute the organic acids using a weak acid solution (e.g., 0.1 M formic acid).
- Final Preparation: Lyophilize or evaporate the eluted fraction to dryness. The resulting crude acid extract can be reconstituted in a suitable solvent for analysis.

Analytical Techniques for Quantification

The analysis of organic acids is typically performed using chromatographic techniques.[\[22\]](#)

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection is a common method.[23] Separation can be achieved using ion-exclusion or reversed-phase columns with an acidic mobile phase.[22]
- Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, LC-MS is preferred. It allows for the direct detection of organic acids in negative ionization mode and can distinguish between isomers if chromatographic separation is adequate.[22]
- Capillary Electrophoresis (CE): CE is a high-resolution technique that separates ions based on their electrophoretic mobility. It is particularly useful for separating chiral isomers, such as the D- and L-forms of tartaric and malic acids.[24]



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the analysis of organic acids from natural sources.

Conclusion

L-idaric acid is not a metabolite that accumulates in significant quantities in nature. Its primary relevance lies in its relationship to L-idonic acid, a key, albeit transient, intermediate in the catabolism of L-ascorbic acid to L-tartaric acid. This pathway is particularly active in a limited number of plant species, with *Vitis vinifera* (grape) being the most significant example. Understanding the natural occurrence of **L-idaric acid** is therefore intrinsically linked to studying the biochemistry of L-tartaric acid formation. Advanced analytical techniques such as LC-MS are essential for detecting and quantifying such transient intermediates in complex biological matrices, providing deeper insights into plant metabolic networks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. politesi.polimi.it [politesi.polimi.it]
- 2. L-idaric acid | C₆H₁₀O₈ | CID 6857450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Idaric acid | 80876-58-0 | MI07444 | Biosynth [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. L-idaric acid (CHEBI:21333) [ebi.ac.uk]
- 6. indigostruments.com [indigostruments.com]
- 7. [Organic acids in vegetables. I. Brassica, leaf and bulb vegetables as well as carrots and celery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Tartaric acid synthesis from vitamin C in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-tartaric acid synthesis from vitamin C in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis of L-(+)-Tartaric Acid from L-Ascorbic Acid via 5-Keto-d-Gluconic Acid in Grapes. | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of L-(+)-Tartaric Acid from L-Ascorbic Acid via 5-Keto-d-Gluconic Acid in Grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]

- 13. Tartaric acid - Wikipedia [en.wikipedia.org]
- 14. Production of Hexaric Acids from Biomass [mdpi.com]
- 15. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D-Idaric acid | C₆H₁₀O₈ | CID 6857455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Frontiers | Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [frontiersin.org]
- 18. L-IDARIC ACID | 80876-58-0 [chemicalbook.com]
- 19. cdn.usbio.net [cdn.usbio.net]
- 20. mdpi.com [mdpi.com]
- 21. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. shimadzu.com [shimadzu.com]
- 23. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 24. lumexinstruments.es [lumexinstruments.es]
- To cite this document: BenchChem. [Introduction: Defining L-Idaric Acid in Biological Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769246#natural-sources-and-occurrence-of-l-idaric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com